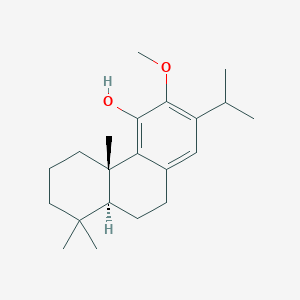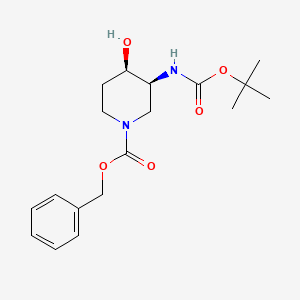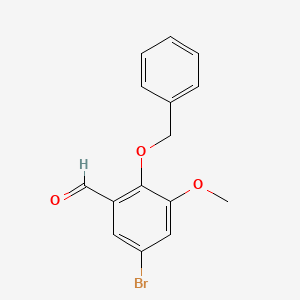
11-Hydroxy-12-methoxyabietatriene
Vue d'ensemble
Description
11-Hydroxy-12-methoxyabietatriene (HMAT) is a tricyclic diterpene found in the essential oils of various plants such as Salvia species, Ocimum species, and Eucalyptus species. It has been used in traditional medicine for centuries, and has recently gained attention for its potential applications in modern medicine. HMAT has been studied for its anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis Techniques : Research has explored various methods to synthesize derivatives of 11-Hydroxy-12-methoxyabietatriene. For instance, Matsumoto et al. (1977) demonstrated the oxidation of methyl 12-hydroxyabieta-8,11,13-trien-18-oate and ferruginol, leading to the synthesis of related compounds including this compound (Matsumoto, Ohsuga, Harada, & Fukui, 1977).
- Chemical Transformations : The compound has been involved in studies focusing on chemical reactions like nitration and methylation. Tahara et al. (1974) explored the nitration of methyl dehydroabietate derivatives, revealing insights into the chemical behavior of compounds like this compound (Tahara, Akita, & Ohtsuka, 1974).
Pharmacological Aspects
- Potential Biological Activities : Investigations into the biological activities of this compound-related compounds have been conducted. For example, Ulubelen et al. (1992) isolated compounds including 11-hydroxy-12-methoxyabieta-8,11,13-trien from Salvia candidissima, which hints at the pharmacological potential of these substances (Ulubelen, Topçu, & Tan, 1992).
Material Science Applications
- Polymer Protection : In the field of material science, derivatives of this compound have been examined for their utility in protecting polymers. Jipa et al. (2004) studied the thermal degradation of low-density polyethylene in the presence of esters derived from dehydroabietic methyl ester, which includes derivatives similar to this compound (Jipa, Zaharescu, Gorghiu, Dumitrescu, Gigante, Esteves, & Brites, 2004).
Mécanisme D'action
Target of Action
This compound is a type of diterpenoid , a class of compounds known for their diverse biological activities
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Hydroxy-12-methoxyabietatriene is currently lacking . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination.
Propriétés
IUPAC Name |
(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBQRRNDYBXHO-KKSFZXQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)


